molecular formula C9H15NO2 B12884114 (3R,7AS)-methyl hexahydro-1H-pyrrolizine-3-carboxylate

(3R,7AS)-methyl hexahydro-1H-pyrrolizine-3-carboxylate

Cat. No.: B12884114
M. Wt: 169.22 g/mol
InChI Key: KGGOUMGOPJXMPB-JGVFFNPUSA-N
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Description

(3R,7AS)-methyl hexahydro-1H-pyrrolizine-3-carboxylate is a chemical compound belonging to the class of pyrrolizine derivatives Pyrrolizines are bicyclic structures that consist of a pyrrole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7AS)-methyl hexahydro-1H-pyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(3R,7AS)-methyl hexahydro-1H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3R,7AS)-methyl hexahydro-1H-pyrrolizine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,7AS)-methyl hexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,7AS)-methyl hexahydro-1H-pyrrolizine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (3R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-5-4-7-3-2-6-10(7)8/h7-8H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

KGGOUMGOPJXMPB-JGVFFNPUSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H]2N1CCC2

Canonical SMILES

COC(=O)C1CCC2N1CCC2

Origin of Product

United States

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